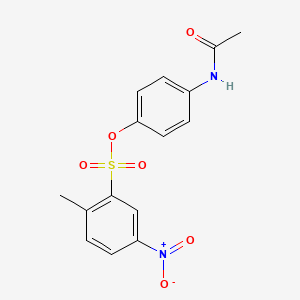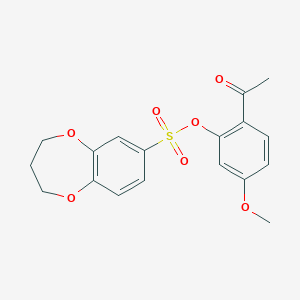
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate, also known as NBS-AMPSA, is a chemical compound that has been widely used in scientific research. It is a sulfonate derivative of the well-known neurotransmitter glutamate, and it has been found to have a variety of effects on the nervous system.
作用機序
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate binds to the AMPA receptor and causes a conformational change that leads to the opening of the ion channel. This allows positively charged ions such as sodium and calcium to flow into the cell, resulting in depolarization and the generation of an action potential. The activation of AMPA receptors is critical for synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity.
Biochemical and Physiological Effects:
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate has been found to have a variety of effects on the nervous system. It can enhance synaptic transmission and increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs). It has also been shown to induce long-term potentiation (LTP) in the hippocampus, which is a form of synaptic plasticity that is thought to underlie learning and memory. Additionally, (4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate has been found to have neuroprotective effects in models of ischemia and traumatic brain injury.
実験室実験の利点と制限
One advantage of using (4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate in lab experiments is its high specificity for the AMPA receptor. This allows researchers to selectively activate these receptors without affecting other types of glutamate receptors. However, one limitation of (4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate is its relatively short duration of action compared to other glutamate receptor agonists such as kainate or NMDA. This can make it difficult to study long-term effects of AMPA receptor activation.
将来の方向性
There are many potential future directions for research on (4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate. One area of interest is the role of AMPA receptors in neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the development of new drugs that target AMPA receptors, which could have therapeutic potential for a variety of conditions. Additionally, further studies are needed to fully understand the mechanisms underlying the neuroprotective effects of (4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate and to explore its potential as a treatment for brain injury.
合成法
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate can be synthesized by reacting (4-acetamidophenyl) 2-methyl-5-nitrobenzenesulfonyl chloride with 3-aminopropylmethanesulfonic acid in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product can be purified by column chromatography.
科学的研究の応用
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate has been used extensively in scientific research as a tool for studying glutamate receptors and synaptic plasticity. It is a highly specific agonist of the AMPA subtype of glutamate receptors, which are involved in fast excitatory neurotransmission in the brain. By selectively activating these receptors, researchers can study their role in various physiological and pathological processes.
特性
IUPAC Name |
(4-acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-10-3-6-13(17(19)20)9-15(10)24(21,22)23-14-7-4-12(5-8-14)16-11(2)18/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNQJLBXMKOGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)
![1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537952.png)
![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)



![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)


